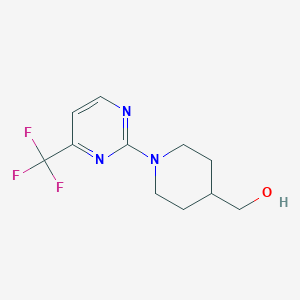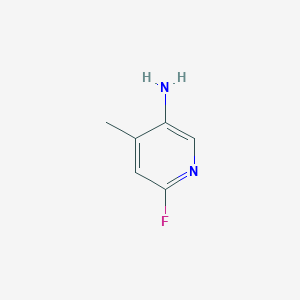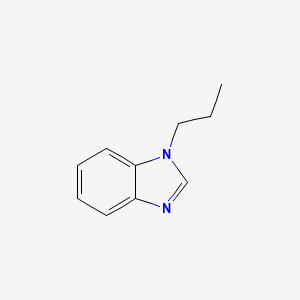
1-プロピル-1H-ベンゾイミダゾール
概要
説明
1-Propyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring with a propyl group attached to the nitrogen atom at position 1. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
1-Propyl-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its biological activities, 1-propyl-1H-benzimidazole is investigated for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion.
準備方法
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with propyl aldehyde under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of 1-propyl-1H-benzimidazole often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: 1-Propyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 1-propyl-1H-benzimidazole can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups.
作用機序
The mechanism of action of 1-propyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1-Propyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazole: Similar structure but with a methyl group instead of a propyl group. It exhibits different biological activities and chemical reactivity.
1-Ethyl-1H-benzimidazole: Contains an ethyl group, leading to variations in its chemical and biological properties.
1-Butyl-1H-benzimidazole: The presence of a butyl group affects its solubility and reactivity compared to 1-propyl-1H-benzimidazole.
The uniqueness of 1-propyl-1H-benzimidazole lies in its specific substituent, which influences its chemical reactivity and biological activity, making it suitable for particular applications in research and industry.
特性
IUPAC Name |
1-propylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUVIELFLONRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353376 | |
| Record name | 1-propyl-1h-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7665-66-9 | |
| Record name | 1-propyl-1h-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

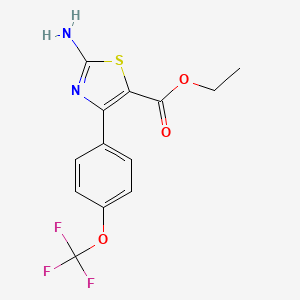

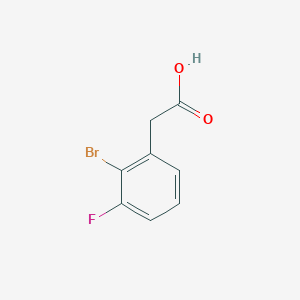
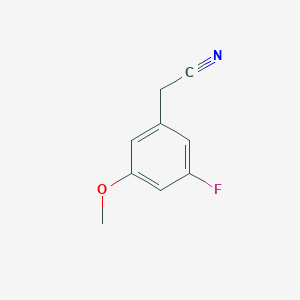
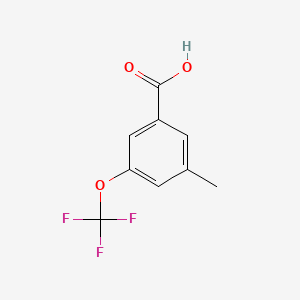

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)
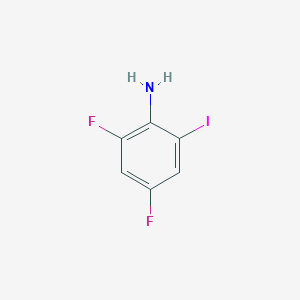
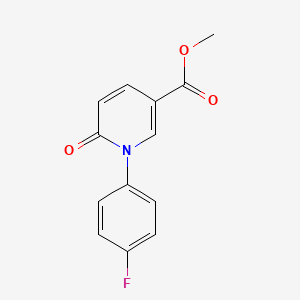

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
